molecular formula C19H22O3 B1205703 Glepidotin C CAS No. 126026-25-3

Glepidotin C

Cat. No.: B1205703
CAS No.: 126026-25-3
M. Wt: 298.4 g/mol
InChI Key: NOPHUFYTJFIALJ-UHFFFAOYSA-N
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Description

Glepidotin C is a bibenzyl compound first isolated from Glycyrrhiza lepidota (American licorice) in 1989 . Its structure was determined as 2-(2-hydroxy-3-methylbut-3-enyl)-5-(1-phenylethyl)-1,3-benzenediol (molecular formula: C₁₉H₂₂O₃; molecular weight: 298.16 g/mol) . Classified as a phenolic secondary metabolite, it exhibits weak antimicrobial activity against bacteria and fungi, though its potency is notably lower compared to other compounds in the Glycyrrhiza genus . This compound is a minor constituent in plant extracts, often overshadowed by more abundant flavonoids and triterpenoids .

Properties

CAS No.

126026-25-3

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

2-(2-hydroxy-3-methylbut-3-enyl)-5-(2-phenylethyl)benzene-1,3-diol

InChI

InChI=1S/C19H22O3/c1-13(2)17(20)12-16-18(21)10-15(11-19(16)22)9-8-14-6-4-3-5-7-14/h3-7,10-11,17,20-22H,1,8-9,12H2,2H3

InChI Key

NOPHUFYTJFIALJ-UHFFFAOYSA-N

SMILES

CC(=C)C(CC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O)O

Canonical SMILES

CC(=C)C(CC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Glepidotin C belongs to the bibenzyl class, characterized by two benzene rings linked by an ethylene bridge. In contrast, structurally related compounds from Glycyrrhiza species, such as Glepidotin A, Glepidotin B, and Gancaonin G, are prenylated flavonoids or isoflavones, which exhibit enhanced bioactivity due to their conjugated aromatic systems and hydrophobic prenyl groups . Key differences include:

Compound Class Molecular Formula Key Structural Features Bioactivity Source
This compound Bibenzyl C₁₉H₂₂O₃ Ethylene-linked benzenediol with hydroxyl and methylbutenyl groups Weak antimicrobial activity Glycyrrhiza lepidota
Glepidotin A Prenylated flavonol C₂₀H₁₈O₅ 6-Prenylflavonol (revised structure) Broad-spectrum antibacterial, antifungal, and anticancer activity Glycyrrhiza lepidota
Glepidotin B Prenylated flavonol C₂₀H₂₀O₅ 8-Prenylflavonol (revised structure) Broad-spectrum antibacterial Glycyrrhiza lepidota
Gancaonin G Isoflavone C₂₅H₂₄O₆ 8-Prenylisoflavone with methoxy groups Anticancer (targets PTGS2, MMP9) Glycyrrhiza uralensis
Dehydroglyasperins C Chromene derivative C₂₀H₁₈O₄ Prenylated chromene Antioxidant, antimicrobial Glycyrrhiza glabra
Eurycarpin A Isoflavone C₂₅H₂₆O₆ Prenylated isoflavone with hydroxyl groups Antiviral, anti-inflammatory Glycyrrhiza inflata

Pharmacological Activity

  • Antimicrobial Effects :

    • This compound shows moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but is less potent than Glepidotin A and B, which inhibit both bacteria (S. aureus, Klebsiella pneumoniae) and fungi (Candida albicans) at lower concentrations .
    • Dehydroglyasperins C and Gancaonin G exhibit stronger antimicrobial effects due to their conjugated chromene and isoflavone backbones, which enhance membrane disruption .
  • Anticancer Potential: Glepidotin A and Gancaonin G are prioritized in cancer research. Glepidotin A interacts with PTGS2 (COX-2) and MMP9, key targets in colorectal cancer, via molecular docking . this compound lacks significant anticancer activity, highlighting the importance of prenylation in flavonoid derivatives for targeting cellular pathways .
  • Structural-Activity Relationships: Prenylation in Glepidotin A/B and Gancaonin G increases lipophilicity, improving cell membrane penetration and target binding . The bibenzyl scaffold of this compound limits its bioactivity compared to the planar, conjugated systems of flavonoids .

Q & A

Q. What experimental methodologies are recommended for the initial isolation and identification of Glepidotin C from natural sources?

To isolate this compound, researchers should employ chromatographic techniques (e.g., HPLC, TLC) coupled with spectroscopic methods (NMR, MS) for structural elucidation. Protocols must adhere to reproducibility standards, including detailed descriptions of solvent systems, column parameters, and spectral data interpretation. For novel compounds, purity assessments (e.g., ≥95% by HPLC) and comparative analysis with existing databases (e.g., PubChem, SciFinder) are critical .

Q. How can researchers systematically identify gaps in existing literature on this compound’s bioactivity?

Conduct a systematic review using databases like PubMed, Web of Science, and Embase, with Boolean search terms (e.g., "this compound" AND "antimicrobial activity"). Assess study quality via tools like GRADE and quantify heterogeneity using I² statistics to prioritize high-confidence findings. Document search strategies using PRISMA flow diagrams for transparency .

Q. What are the minimum characterization requirements to confirm the identity of a newly synthesized this compound analog?

Provide full spectral data (¹H/¹³C NMR, HRMS), X-ray crystallography (if available), and comparative retention times with known standards. Include purity metrics (e.g., elemental analysis) and reproducibility details (e.g., reaction yields across ≥3 independent trials). Cross-reference with established protocols in journals like Reviews in Analytical Chemistry .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity while minimizing confounding variables?

Use a multi-arm design with positive/negative controls, standardized cell lines (e.g., HEK293 for baseline toxicity), and triplicate technical replicates. Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Q. What statistical approaches resolve contradictions in this compound’s reported pharmacological efficacy across studies?

Perform a meta-analysis using random-effects models to account for between-study variance. Calculate heterogeneity metrics (H, I²) and conduct subgroup analyses (e.g., by cell type, assay method). Sensitivity analyses should exclude low-quality studies (e.g., those lacking blinding or controls) .

Q. How can in silico modeling improve the target specificity of this compound derivatives?

Apply molecular docking (e.g., AutoDock Vina) against target protein structures (PDB IDs) and validate with molecular dynamics simulations (≥100 ns). Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties. Cross-validate predictions with in vitro binding assays (SPR, ITC) .

Methodological Guidance Tables

Research Stage Key Tools/Metrics Evidence References
Literature ReviewPRISMA guidelines, I² statistic
Structural ElucidationNMR (¹H/¹³C), HRMS, X-ray crystallography
Bioactivity ValidationIC₅₀/EC₅₀ calculations, ANOVA
Data Contradiction ResolutionRandom-effects meta-analysis, sensitivity tests

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glepidotin C
Reactant of Route 2
Glepidotin C

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